N-cyclopropyl-2-methoxyethane-1-sulfonamide
CAS No.: 1216466-13-5
Cat. No.: VC11605878
Molecular Formula: C6H13NO3S
Molecular Weight: 179.24 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1216466-13-5 |
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Molecular Formula | C6H13NO3S |
Molecular Weight | 179.24 g/mol |
IUPAC Name | N-cyclopropyl-2-methoxyethanesulfonamide |
Standard InChI | InChI=1S/C6H13NO3S/c1-10-4-5-11(8,9)7-6-2-3-6/h6-7H,2-5H2,1H3 |
Standard InChI Key | AUPIPLDWEQXKLC-UHFFFAOYSA-N |
Canonical SMILES | COCCS(=O)(=O)NC1CC1 |
Introduction
Structural and Chemical Characteristics
N-Cyclopropyl-2-methoxyethane-1-sulfonamide (molecular formula: C₆H₁₃NO₃S, molecular weight: 191.24 g/mol) consists of a sulfonamide core (–SO₂NH–) linked to a cyclopropyl group and a 2-methoxyethane chain. Key features include:
Property | Value/Description |
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IUPAC Name | N-cyclopropyl-2-methoxyethane-1-sulfonamide |
Molecular Formula | C₆H₁₃NO₃S |
Molecular Weight | 191.24 g/mol |
Key Functional Groups | Cyclopropyl amine, sulfonamide, methoxy |
The cyclopropane ring introduces strain due to its 60° bond angles, enhancing rigidity and influencing electronic properties . The methoxyethane chain contributes to solubility in polar solvents, while the sulfonamide group enables hydrogen bonding and acid-base reactivity.
Synthetic Pathways
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via nucleophilic substitution of sulfonyl chlorides with amines . For N-cyclopropyl-2-methoxyethane-1-sulfonamide, a plausible route involves:
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Synthesis of 2-Methoxyethane-1-Sulfonyl Chloride
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React 2-methoxyethanesulfonic acid with PCl₅ or SOCl₂ to form the sulfonyl chloride.
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Example:
\text{CH}_3\text{OCH}_2\text{CH}_2\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{SO}_2\text{Cl} + \text{HCl} + \text{SO}_2}
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Amidation with Cyclopropylamine
Process Optimization
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Solvent Choice: Toluene is preferred for stepwise reactions due to its low polarity and ease of removal .
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Temperature Control: Reactions are typically conducted at 0–25°C to minimize side products .
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Yield: Analogous syntheses (e.g., cyclopropane sulfonamides) report yields of 70–75% after crystallization .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Cyclopropane’s strain energy (~27 kcal/mol) may lower thermal stability compared to linear alkanes .
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Acid/Base Behavior: The sulfonamide group (pKa ~10) can deprotonate under basic conditions, forming water-soluble salts.
Spectroscopic Data (Predicted)
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IR: Strong S=O stretches at 1150–1350 cm⁻¹, N–H bend at ~1550 cm⁻¹.
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¹H NMR: Cyclopropyl protons as multiplets (δ 0.5–1.5 ppm), methoxy singlet (δ 3.3 ppm), and sulfonamide NH (δ 5.0–6.0 ppm).
Pharmacological and Industrial Applications
Drug Development
The cyclopropyl fragment is widely used to:
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Enhance Metabolic Stability: Its strong C–H bonds resist oxidative degradation .
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Conformational Restriction: Limits rotational freedom, improving target binding .
N-Cyclopropyl-2-methoxyethane-1-sulfonamide could serve as a:
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Protease Inhibitor Scaffold: Sulfonamides inhibit enzymes like carbonic anhydrase .
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Antibacterial Agent: Structural similarity to sulfa drugs suggests potential activity.
Material Science
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Polymer Modification: Sulfonamide groups improve hydrophilicity in membranes.
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺).
Parameter | Recommendation |
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Toxicity | Likely irritant (skin/eyes); avoid exposure |
Storage | Cool (2–8°C), dry, under inert atmosphere |
PPE | Gloves, goggles, fume hood |
Future Directions
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